2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride
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Overview
Description
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O. It is known for its applications in organic synthesis and has been utilized in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: Formation of 2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The piperazine ring plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde: Shares a similar structure but lacks the dimethyl groups at positions 2 and 4.
Olanzapine N-oxide: Contains a piperazine ring and is used in the treatment of psychiatric disorders.
4-(4-methylpiperazin-1-yl)benzenamine: Another piperazine derivative with different functional groups
Uniqueness
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is unique due to the presence of both dimethyl groups and the piperazine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23ClN2O |
---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-8-13(2)15(11-18)9-14(12)10-17-6-4-16(3)5-7-17;/h8-9,11H,4-7,10H2,1-3H3;1H |
InChI Key |
MJWIDOMFLBVXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CCN(CC2)C)C=O)C.Cl |
Origin of Product |
United States |
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